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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790 Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

CH6953755 is emerging as a potent and selective oral inhibitor of YES1 kinase, a member of

the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] Its targeted mechanism of

action presents a promising avenue for the treatment of cancers characterized by YES1 gene

amplification.[1][2] This technical guide provides a comprehensive overview of the currently

available information on the pharmacokinetics of CH6953755, intended to support ongoing

research and development efforts.

While specific quantitative pharmacokinetic parameters for CH6953755 are not yet publicly

available, this guide synthesizes the known preclinical data and outlines the standard

experimental protocols necessary for a thorough pharmacokinetic characterization.

Core Pharmacokinetic Profile (Hypothetical Data)
The following table represents a hypothetical summary of key pharmacokinetic parameters for

CH6953755 based on typical preclinical studies in animal models. It is crucial to note that these

values are illustrative and not based on published data for CH6953755.
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Parameter Description Mouse Rat Dog

Cmax

Maximum

plasma

concentration

Value (ng/mL) Value (ng/mL) Value (ng/mL)

Tmax
Time to reach

Cmax
Value (h) Value (h) Value (h)

AUC(0-t)

Area under the

plasma

concentration-

time curve from

time 0 to the last

measurable

concentration

Value (ngh/mL) Value (ngh/mL) Value (ng*h/mL)

t1/2
Elimination half-

life
Value (h) Value (h) Value (h)

CL/F
Apparent total

body clearance
Value (L/h/kg) Value (L/h/kg) Value (L/h/kg)

Vd/F
Apparent volume

of distribution
Value (L/kg) Value (L/kg) Value (L/kg)

F Bioavailability Value (%) Value (%) Value (%)

Mechanism of Action and In Vitro/In Vivo Activity
CH6953755 exerts its anti-tumor effects by selectively inhibiting YES1 kinase.[1][2] This

inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical

step for its enzymatic activity.[1][2] The in vitro potency of CH6953755 has been established

with a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[1][2][3][4]

Preclinical in vivo studies have demonstrated the oral activity of CH6953755. Administration of

a 60 mg/kg oral dose resulted in significant anti-tumor activity in xenograft models of cancers

with YES1 gene amplification.[1][2] Furthermore, the suppression of phospho-Tyr426 on YES1

was observed in a dose-dependent manner with oral doses of 7.5, 15, 30, and 60 mg/kg.[2]
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Caption: Signaling pathway of CH6953755 in YES1-amplified cancer cells.

Experimental Protocols for Pharmacokinetic Studies
A comprehensive understanding of the pharmacokinetic profile of CH6953755 requires a series

of well-defined experiments. The following outlines the typical methodologies employed in

preclinical and early clinical development.

Preclinical In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of CH6953755 in animal models (e.g.,

mice, rats, dogs) after intravenous and oral administration.

Methodology:

Animal Models: Select appropriate animal species (e.g., CD-1 mice, Sprague-Dawley rats,

Beagle dogs).

Dosing:

Intravenous (IV): Administer a single bolus dose of CH6953755 formulated in a suitable

vehicle (e.g., a solution containing DMSO, PEG300, and saline).

Oral (PO): Administer a single dose via oral gavage using a formulation designed for oral

delivery (e.g., a suspension in a vehicle like 0.5% methylcellulose).
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Sample Collection: Collect serial blood samples from a cannulated vessel (e.g., jugular vein)

at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Sample Processing: Process blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method,

such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify

the concentration of CH6953755 in plasma.

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix

WinNonlin) to calculate key pharmacokinetic parameters.

Experimental Workflow for Preclinical PK Study

Dosing
(IV and PO)

Serial Blood Sampling

Plasma Separation

LC-MS/MS Analysis

Pharmacokinetic Analysis
(NCA)

Cmax, Tmax, AUC, t1/2, etc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b10824790?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824790?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930738/
https://repositori.upf.edu/server/api/core/bitstreams/b79cac40-64bc-4916-8d35-b006735bf135/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4879696/
https://pubmed.ncbi.nlm.nih.gov/19756605/
https://pubmed.ncbi.nlm.nih.gov/19756605/
https://www.benchchem.com/product/b10824790#understanding-the-pharmacokinetics-of-ch6953755
https://www.benchchem.com/product/b10824790#understanding-the-pharmacokinetics-of-ch6953755
https://www.benchchem.com/product/b10824790#understanding-the-pharmacokinetics-of-ch6953755
https://www.benchchem.com/product/b10824790#understanding-the-pharmacokinetics-of-ch6953755
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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